4-ヒドロキシ-3-(メトキシ-d3)-マンデル酸

概要

説明

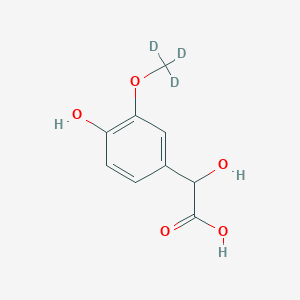

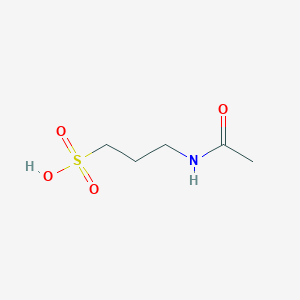

4-Hydroxy-3-(methoxy-d3)-mandelic Acid, also known as 4HMMA, is a naturally occurring organic compound. It has a wide range of applications in the scientific research field. It is the labelled analogue of VMA, which is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .

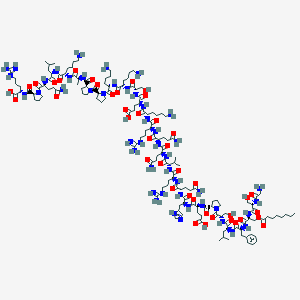

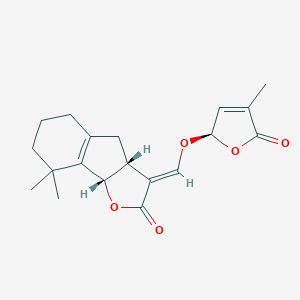

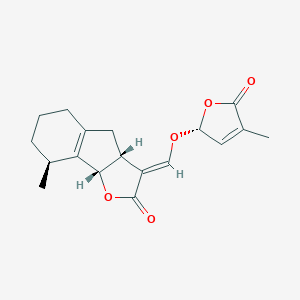

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is C9H7D3O5 . Its molecular weight is 201.19 .Physical And Chemical Properties Analysis

4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a solid . It is soluble in Ethyl Acetate and Methanol . It should be stored at -20° C . The melting point is 132-134 °C (dec.) .科学的研究の応用

代謝研究

この化合物は、代謝研究に使用されます。安定同位体標識により、研究者は生体内で代謝経路を安全に研究できます . これは、特にカテコールアミンの代謝を研究するのに役立ちます .

臨床診断

バニリルマンデル酸-d3は、臨床診断に使用されます。 これは、特に褐色細胞腫および傍神経節腫の診断に役立ちます。これらの腫瘍は、過剰なカテコールアミンの分泌を特徴とするまれな腫瘍です .

有機化学

有機化学の分野では、この化合物のように安定同位体で標識された低分子化合物は、化学的同定、定性、定量、検出などのための化学参照として使用できます .

環境研究

安定同位体標識された化合物は、空気、水、土壌、堆積物、食品の検出のための環境汚染物質標準として使用されます .

神経芽腫の診断と経過観察

バニリルマンデル酸-d3は、ホモバニル酸(HVA)と共に、カテコールアミンの最終代謝産物であり、神経芽腫の診断のための臨床バイオマーカーです . これらは、患者における神経芽腫の診断と経過観察のための同時定量に使用されます .

液体クロマトグラフィー質量分析(LC-MS/MS)アッセイ

この化合物は、ホモバニル酸(HVA)およびバニリルマンデル酸(VMA)の尿中濃度を測定するためのLC-MS/MSアッセイに使用されます。 この方法は、極性低分子代謝産物にいくつかの利点を提供します .

特性

IUPAC Name |

2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493910 | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74495-70-8 | |

| Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?

A1: 4-Hydroxy-3-(methoxy-d3)-mandelic acid, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

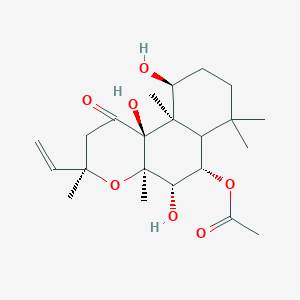

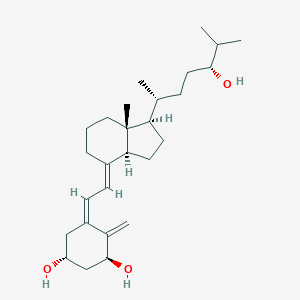

![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)

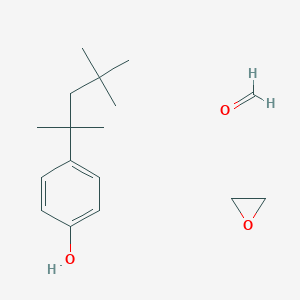

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)